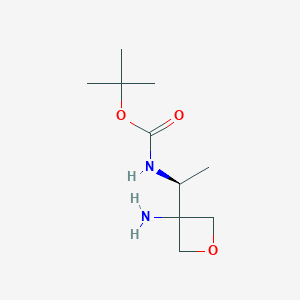

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate

Description

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl N-[(1S)-1-(3-aminooxetan-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H20N2O3/c1-7(10(11)5-14-6-10)12-8(13)15-9(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

ZJBSYONHNREFIV-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C1(COC1)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1(COC1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of an amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate undergoes several types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with various electrophiles, including alkyl halides and acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amino alcohols .

Scientific Research Applications

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group for amino functionalities, allowing for selective reactions in complex synthetic pathways . The aminooxetane moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound is compared to other tert-butyl carbamates with variations in substituents, ring systems, and functional groups (Table 1).

Table 1: Structural Comparison of Tert-butyl Carbamates

Substituent Effects on Properties

- Phenyl vs. Oxetane Rings: Phenyl-containing analogs (e.g., bromophenyl or methoxyphenyl derivatives) exhibit higher lipophilicity (LogP ~3–4) compared to the oxetane-based target compound, which is more polar due to the amino group .

Physicochemical and Functional Properties

Solubility and Stability

- The aminooxetane derivative is expected to have moderate aqueous solubility due to its polar groups, whereas bromophenyl analogs (e.g., CAS 477312-85-9) are more lipophilic, favoring membrane permeability .

- The Boc group in all compounds enhances stability against hydrolysis, critical for storage and handling .

Reactivity

- The amino group in the target compound allows for further derivatization (e.g., amidation or Schiff base formation), unlike inert substituents like bromine or methoxy .

Commercial and Research Relevance

Biological Activity

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate, with CAS number 2095219-16-0, is a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

- Molecular Formula : C10H20N2O3

- Molecular Weight : 216.28 g/mol

- Structure : The compound contains a tert-butyl group and an aminooxetane moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic pathways, potentially affecting neurotransmitter systems or metabolic processes.

Pharmacological Effects

- Antimicrobial Activity : Some studies have indicated that this compound exhibits antimicrobial properties against specific bacterial strains.

- Cytotoxicity : Research has shown varying degrees of cytotoxic effects on cancer cell lines, suggesting potential use in oncology.

- Neuroprotective Effects : The compound may also have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Data Table of Biological Activity

| Activity Type | Reference | Observations |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 values of 15 µM on HeLa cells | |

| Neuroprotection | Reduced apoptosis in neuronal cell cultures |

Study 1: Antimicrobial Efficacy

In a study published in 2023, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth for both gram-positive and gram-negative bacteria, with the highest efficacy observed against Staphylococcus aureus.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on several cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The study highlighted an IC50 value of approximately 15 µM for HeLa cells, suggesting potential for development as an anticancer agent.

Study 3: Neuroprotective Potential

Research exploring the neuroprotective effects of the compound found that it significantly reduced neuronal cell death in models of oxidative stress. This suggests that this compound could be beneficial in treating neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.